
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) can be synthesized through a condensation reaction between terephthalic acid and ethylene glycol . The reaction typically occurs at high temperatures (220–260°C) and under pressure (0.3–0.6 MPa) . Industrial production methods often involve the use of dimethyl terephthalate as a starting material, which undergoes similar reaction conditions .
Chemical Reactions Analysis
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the polymer into alcohols.
Scientific Research Applications
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) has a wide range of scientific research applications:
Chemistry: Used as a polymer matrix in composite materials.
Biology: Employed in the development of biocompatible coatings for implants.
Industry: Applied in the production of fibers for textiles and packaging materials.
Mechanism of Action
The mechanism of action of Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) involves its interaction with biological tissues, where it acts as a barrier to chemical and microbial invasion . Its molecular structure allows it to suppress inflammation and microbial growth, making it effective in medical applications .
Comparison with Similar Compounds
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) is similar to other polyesters such as:
Poly(ethylene terephthalate):
Poly(butylene terephthalate): Used in engineering plastics.
Poly(trimethylene terephthalate): Known for its elasticity and used in textiles.
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) stands out due to its high resistance to chemical and radiation damage, making it particularly suitable for medical applications .
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-methoxyethyl 4-acetylbenzoate |
InChI |
InChI=1S/C12H14O4/c1-9(13)10-3-5-11(6-4-10)12(14)16-8-7-15-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
BKRAULVSYGWORH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


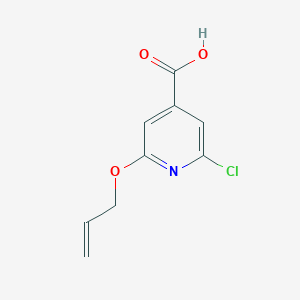
![1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine-4-ol](/img/structure/B13845172.png)
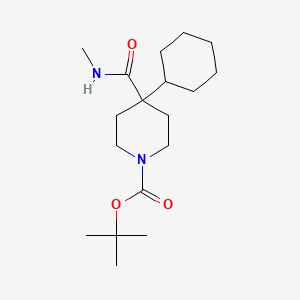
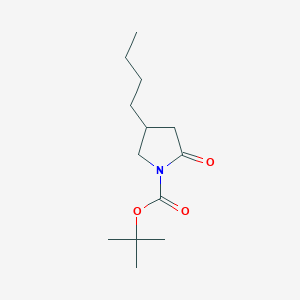
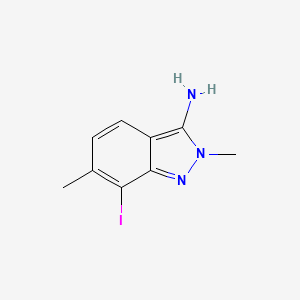
![[1-(4-Aminophenyl)cyclohexyl]methanol](/img/structure/B13845213.png)
![3-[(Cyclopropylmethyl)oxy]-5-(hydroxymethyl)phenol](/img/structure/B13845221.png)


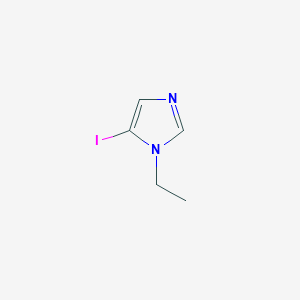
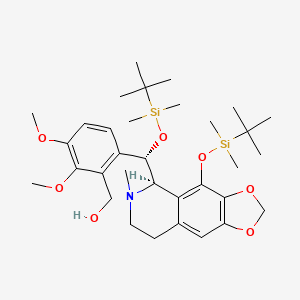
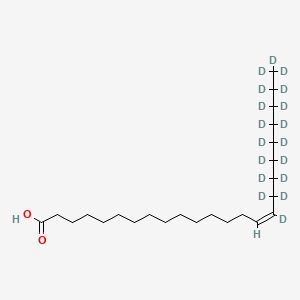
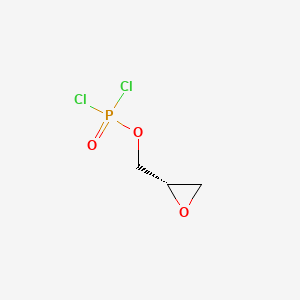
![(R)-N-[(R)-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B13845252.png)
